molecular formula C6H13ClO B1288489 1-Chloro-3-isopropoxypropane CAS No. 72468-94-1

1-Chloro-3-isopropoxypropane

Cat. No.: B1288489
CAS No.: 72468-94-1
M. Wt: 136.62 g/mol
InChI Key: OYVDATWIUMMRMU-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropoxypropane is an organic compound with the chemical formula C6H13ClO. It is a colorless, transparent liquid that is soluble in most organic solvents but insoluble in water. This compound is commonly used as a reagent and intermediate in organic synthesis due to its high reactivity. It can undergo various chemical reactions, making it valuable in pharmaceuticals, cosmetics, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-isopropoxypropane can be synthesized by reacting 3-isopropoxypropanol with hydrochloric acid. The reaction involves the conversion of the hydroxyl group in 3-isopropoxypropanol to a chloride group, resulting in the formation of this compound. The reaction conditions typically include the use of an acid catalyst and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes distillation and purification steps to obtain the pure product. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-isopropoxypropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of different ethers or alcohols.

    Ester Exchange: Formation of new esters with different alkoxy groups.

    Etherification: Formation of various ethers.

Scientific Research Applications

1-Chloro-3-isopropoxypropane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is employed in the development of pharmaceutical intermediates and active ingredients.

    Cosmetics: It is used in the formulation of cosmetic products due to its reactivity and stability.

    Pesticides: It serves as an intermediate in the synthesis of pesticide compounds.

Mechanism of Action

The mechanism of action of 1-chloro-3-isopropoxypropane involves its reactivity as a nucleophile and electrophile. The chlorine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in various chemical reactions. The isopropoxy group can also participate in etherification and ester exchange reactions, contributing to its utility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-isopropoxypropane is unique due to its specific reactivity and the position of the chlorine and isopropoxy groups. This unique arrangement allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-3-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDATWIUMMRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608631
Record name 1-Chloro-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72468-94-1
Record name 1-Chloro-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(propan-2-yloxy)propane
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